molecular formula C18H14N4O7S B14349649 Benzenesulfonic acid, 4-(2,2-diphenylhydrazino)-3,5-dinitro- CAS No. 93654-70-7

Benzenesulfonic acid, 4-(2,2-diphenylhydrazino)-3,5-dinitro-

Cat. No.: B14349649
CAS No.: 93654-70-7
M. Wt: 430.4 g/mol
InChI Key: MSZZGNKXMMKCCM-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-(2,2-diphenylhydrazino)-3,5-dinitro- is a complex organic compound characterized by its unique structure, which includes a benzenesulfonic acid moiety substituted with a 2,2-diphenylhydrazino group and two nitro groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-(2,2-diphenylhydrazino)-3,5-dinitro- typically involves multiple steps, starting with the nitration of benzenesulfonic acid to introduce the nitro groups at the 3 and 5 positions. This is followed by the introduction of the 2,2-diphenylhydrazino group through a coupling reaction with diphenylhydrazine. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitutions occur without unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-(2,2-diphenylhydrazino)-3,5-dinitro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the sulfonic acid group.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 4-(2,2-diphenylhydrazino)-3,5-diaminobenzenesulfonic acid.

Scientific Research Applications

Benzenesulfonic acid, 4-(2,2-diphenylhydrazino)-3,5-dinitro- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-(2,2-diphenylhydrazino)-3,5-dinitro- involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the diphenylhydrazino group can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid, 4-nitro-: Lacks the diphenylhydrazino group and has different reactivity and applications.

    Benzenesulfonic acid, 3,5-dinitro-: Similar structure but without the diphenylhydrazino group, leading to different chemical properties.

    Diphenylhydrazine derivatives: Compounds with similar hydrazino groups but different substituents on the benzene ring.

Properties

CAS No.

93654-70-7

Molecular Formula

C18H14N4O7S

Molecular Weight

430.4 g/mol

IUPAC Name

4-(2,2-diphenylhydrazinyl)-3,5-dinitrobenzenesulfonic acid

InChI

InChI=1S/C18H14N4O7S/c23-21(24)16-11-15(30(27,28)29)12-17(22(25)26)18(16)19-20(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,19H,(H,27,28,29)

InChI Key

MSZZGNKXMMKCCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)NC3=C(C=C(C=C3[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-]

Origin of Product

United States

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